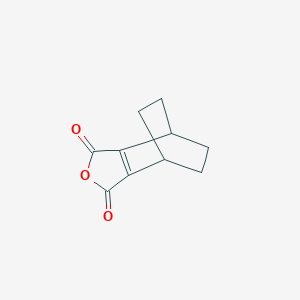

4,5,6,7-Tetrahydro-4,7-ethanoisobenzofuran-1,3-dione

Description

Properties

IUPAC Name |

4-oxatricyclo[5.2.2.02,6]undec-2(6)-ene-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c11-9-7-5-1-2-6(4-3-5)8(7)10(12)13-9/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZECOOENHOVXEDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CCC1C3=C2C(=O)OC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00566212 | |

| Record name | 4,5,6,7-Tetrahydro-4,7-ethano-2-benzofuran-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00566212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151813-29-5 | |

| Record name | 4,5,6,7-Tetrahydro-4,7-ethano-2-benzofuran-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00566212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structure and Stereochemistry of 4,5,6,7-Tetrahydro-4,7-ethanoisobenzofuran-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Dichotomous Stereochemistry

4,5,6,7-Tetrahydro-4,7-ethanoisobenzofuran-1,3-dione, the adduct of a classic Diels-Alder reaction between furan and maleic anhydride, presents a fascinating case study in stereochemical control. This bicyclic compound, while seemingly simple in its composition, exists as two distinct diastereomers: the endo and exo isomers. The interplay of kinetic and thermodynamic factors governing their formation has been a subject of academic and industrial interest for decades. This guide provides a comprehensive technical overview of the structure, stereochemistry, synthesis, and characterization of these isomers, offering insights valuable to researchers in organic synthesis, materials science, and drug development.

The significance of this molecule extends beyond theoretical interest. The strained oxabicyclic core is a versatile synthetic intermediate, and its derivatives have been explored for various applications, including the development of novel polymers and as precursors to pharmacologically active compounds.[1] A thorough understanding of its stereochemical nuances is paramount for the rational design and synthesis of new chemical entities.

The Genesis of Stereoisomers: A Tale of Two Pathways

The formation of 4,5,6,7-Tetrahydro-4,7-ethanoisobenzofuran-1,3-dione is a [4+2] cycloaddition, a cornerstone of modern organic synthesis.[2] The stereochemical outcome of this reaction is a delicate balance between two competing pathways: the kinetically controlled and the thermodynamically controlled pathways, each favoring a different isomer.

The Kinetic Product: The Fleeting Endo Isomer

At lower reaction temperatures, the reaction is under kinetic control, meaning the product that forms the fastest is the major product. In the Diels-Alder reaction between furan and maleic anhydride, the endo isomer is the kinetically favored product.[3] This preference is attributed to "secondary orbital interactions," a stabilizing interaction between the p-orbitals of the developing dienophile (maleic anhydride) and the diene (furan) in the transition state.[4] Despite being formed more rapidly, the endo adduct has remained elusive for a long time, often only observed as a short-lived intermediate.[5]

The Thermodynamic Product: The Stable Exo Isomer

As the reaction temperature increases or the reaction time is prolonged, the Diels-Alder reaction becomes reversible. Under these conditions of thermodynamic control, the most stable product will predominate. The exo isomer of 4,5,6,7-Tetrahydro-4,7-ethanoisobenzofuran-1,3-dione is sterically less hindered and therefore thermodynamically more stable than the endo isomer.[2][3] Consequently, given enough energy and time, the initially formed endo adduct can undergo a retro-Diels-Alder reaction back to the starting materials, which can then recombine to form the more stable exo product.

The energy difference between the exo and endo isomers is approximately 1.9 kcal/mol, which is significant enough to drive the equilibrium towards the exo product at elevated temperatures.[2]

Visualizing the Structures: Endo vs. Exo

The key structural difference between the endo and exo isomers lies in the relative orientation of the anhydride ring with respect to the ethano bridge.

Sources

Part 1: endo-Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride (CAS 24327-08-0)

An In-Depth Technical Guide to CAS 24327-08-0 and the Commonly Associated Compound 2-(2-Aminoethoxy)ethanol

A Note on Chemical Identification: A critical point of clarification is necessary for CAS number 24327-08-0. While numerous commercial and safety data sheets associate this number with 2-(2-aminoethoxy)ethanol, this is incorrect. Authoritative chemical databases, including PubChem and CAS Common Chemistry, definitively identify CAS 24327-08-0 as endo-Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride .[1][2] The correct CAS number for 2-(2-aminoethoxy)ethanol is 929-06-6 .[3][4]

This guide will first address the chemical and physical properties of the officially designated compound for CAS 24327-08-0. Recognizing the widespread industry confusion, a comprehensive section on 2-(2-aminoethoxy)ethanol (CAS 929-06-6) will follow, as this is the likely subject of interest for many researchers in drug development and industrial applications.

This compound is a dicarboxylic anhydride featuring a bicyclic bridged hydrocarbon skeleton. Its rigid, well-defined structure makes it a valuable building block in organic synthesis, particularly in polymer chemistry and the preparation of complex organic molecules.

Chemical and Physical Properties

The key physicochemical properties of endo-Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride are summarized below.

| Property | Value | Source |

| IUPAC Name | (1S,2R,6S,7R)-4-oxatricyclo[5.2.2.0²,⁶]undec-8-ene-3,5-dione | [1] |

| Molecular Formula | C₁₀H₁₀O₃ | [1][5] |

| Molecular Weight | 178.18 g/mol | [1][5] |

| Appearance | Not specified, likely a crystalline solid | - |

| Melting Point | Data not available in search results | - |

| Boiling Point | Data not available in search results | - |

| Solubility | Data not available in search results | - |

Structural Information

The structure of this molecule is key to its reactivity. The anhydride group is strained due to its integration into the bicyclic system, making it susceptible to nucleophilic attack.

Caption: 2D structure of endo-Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride.

Safety and Handling

According to aggregated GHS information from the European Chemicals Agency (ECHA), this compound is classified with the following hazards[1][6]:

Standard laboratory precautions should be taken, including the use of personal protective equipment (PPE) such as gloves and safety glasses. Work should be conducted in a well-ventilated area or a fume hood.

Part 2: 2-(2-Aminoethoxy)ethanol (CAS 929-06-6)

2-(2-Aminoethoxy)ethanol, also known as Diglycolamine (DGA), is a versatile organic compound widely used across various industries.[7][8] It is a primary amine and an alcohol, with its bifunctional nature enabling a broad range of applications.

Physical and Chemical Properties

This compound is a colorless to slightly yellow, viscous liquid with a mild, fish-like amine odor.[4][7][9] It is miscible with water, alcohols, and aromatic hydrocarbons but has low miscibility with aliphatic hydrocarbons.[7]

| Property | Value | Source(s) |

| Synonyms | Diglycolamine (DGA), Diethylene Glycol Amine | [8][10] |

| Molecular Formula | C₄H₁₁NO₂ | [11] |

| Molecular Weight | 105.14 g/mol | [11] |

| Appearance | Colorless, slightly viscous liquid | [7] |

| Odor | Mild amine-like, faint fish-like | [7][9] |

| Boiling Point | 218-224 °C | [12] |

| Melting Point | -12.5 to -10 °C | [8] |

| Flash Point | 127 °C (261 °F) | [8] |

| Density | 1.048 - 1.06 g/cm³ at 20-25 °C | [8][12] |

| pH | 10.2 - 11.8 (at 20 °C) | [8] |

| Solubility | Miscible with water | [7][9] |

Key Applications

The dual functionality of an amine and a hydroxyl group makes 2-(2-aminoethoxy)ethanol a valuable intermediate and process chemical.

-

Gas Treating: It is extensively used as a solvent for the removal of acidic gases like hydrogen sulfide (H₂S) and carbon dioxide (CO₂) from natural gas and refinery streams.[13][14]

-

Electronics: It is a component in photoresist stripper solutions used in semiconductor manufacturing.[3][4]

-

Metalworking: It serves as a component in coolants and lubricants.[4]

-

Chemical Synthesis: It acts as an intermediate in the production of foam stabilizers, wetting agents, emulsifiers, crop protection products, surfactants, and colorants.[3][4] It is also used as a linker in the synthesis of bioconjugates for applications like drug delivery.[3]

-

Polyurethane Production: It is an important catalyst for producing polyurethane foam, particularly for applications requiring low odor.[15]

Caption: Relationship between properties and applications of 2-(2-aminoethoxy)ethanol.

Safety and Handling

2-(2-Aminoethoxy)ethanol is a corrosive substance and requires careful handling.[9]

-

GHS Classification: Causes severe skin burns and eye damage (Category 1B).[10]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection (safety glasses or goggles).[16]

-

Handling: Use in a well-ventilated area. Avoid breathing vapors. Wash hands thoroughly after handling.[16][17]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[16] Store at room temperature.[16]

-

Incompatibilities: It reacts violently with strong acids.[18] It may be incompatible with isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides.[3][9] It can produce flammable hydrogen gas in combination with strong reducing agents.[3][9]

Experimental Protocols

One industrial synthesis route involves the amination of diethylene glycol (DEG) with ammonia over a catalyst. The ratio of 2-(2-aminoethoxy)ethanol to the byproduct morpholine can be controlled by catalyst choice and reaction conditions.[14][19]

Objective: To synthesize 2-(2-aminoethoxy)ethanol with a high selectivity over morpholine.

Methodology:

-

A tubular reactor is charged with 50 grams of a catalyst, such as Cobalt Oxide on Kieselguhr.[14][19]

-

The catalyst is reduced at approximately 200°C under a flow of hydrogen gas.[14][19]

-

Diethylene glycol (DEG), ammonia, and hydrogen gas are fed into the reactor in a downflow mode.[14][19]

-

The reaction is maintained at a temperature of approximately 210°C and a pressure of 14 Bar.[14][19]

-

The product stream is collected and analyzed to determine the weight ratio of 2-(2-aminoethoxy)ethanol to morpholine. By adjusting flow rates and other parameters, a product ratio greater than 3:1 can be achieved.[19]

Caption: Workflow for the synthesis of 2-(2-aminoethoxy)ethanol via amination of DEG.

The purity and concentration of 2-(2-aminoethoxy)ethanol can be determined using gas chromatography.

Methodology:

-

Sample Preparation: For air sampling, a known volume of air is drawn through an impinger containing a trapping solution like 2 mM hexanesulfonic acid.[20] For liquid samples, dilute as necessary in a suitable solvent.

-

Instrumentation: A Gas Chromatograph with a Flame Ionization Detector (GC-FID) is commonly used.[21]

-

Column: A suitable capillary column for analyzing amines should be selected.

-

Injection: A small volume of the prepared sample is injected into the GC.

-

Detection: The compound is detected by the FID as it elutes from the column.

-

Quantification: The concentration is determined by comparing the peak area of the sample to that of a calibration curve prepared from certified reference standards.[21]

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the different hydrogen environments in the molecule. Data from various sources show typical shifts (in CDCl₃) around: 3.70 ppm (-CH₂-OH), 3.56 ppm (-O-CH₂-), 3.52 ppm (-CH₂-O-), and 2.87 ppm (-CH₂-NH₂).[22]

-

IR Spectroscopy: The infrared spectrum would show a strong, broad absorption in the range of 3300-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol group and N-H stretches of the primary amine. A C-O stretching absorption would be expected near 1050-1150 cm⁻¹.[23]

References

- 2-(2-AMINOETHOXY)ETHANOL | - atamankimya.com [https://vertexaisearch.cloud.google.

- 2-(2-Aminoethoxy)ethanol | 929-06-6 - ChemicalBook [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZVcI60AXYuWjKFqVH8jGNtP7xnMXlCte6KCcGnini3So8nucML_NM2HLoiuZFZC1ygRkamLF3IS-P2ICmWqcc6TPV6SBGbQCx8sTENnuzyGv5Q0z16zE1DFkgXGoZ7HWHfkB3xSCcj3bgghcWjNGN9ID-kLAuu6kgaDcrvERXng==]

- 2-(2-Aminoethoxy)ethanol | CAS No.:929-06-6 | - BASF Product Finder [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4AYpFwww7dUU3TKlF8Crtdirldy8GvaM_6MPJ1rO-GlBaEHw3Ch_6Fp9OrxeFbTw1ApwIYV4Ku1c8gRNDAMaAm8SZ7DA3JtDRra681OcF9HG5LgYg3Kto7RJqB09K8TI8vDwUAJXGAl9GzMdg4yksomNGDTAvyuey]

- The Chemical Properties and Industrial Uses of 2-(2-Aminoethoxy)ethanol [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHA18yw-luMOMhOBtEJ702fqn1X8ZCDw4is2L-PINz5m0XXHBfZ9JQypMk10_v33wBhLBJ--d8BlKJFmElTL2gWlGMyrwp5RIIlyh4x8dPSdySLt6Kw6y-p7FyfBz07k56tLvsCZY4dbCAvJ6QzxI9u0kR1i0il1Ci-ePmM399dw4hHWquMlH8oKN4E16KCCvVk__1UpLUFjz_sDbnKfzrj52Ochhc1nRuCxyqyMVQrWw==]

- Molecules PDF - Matrix Fine Chemicals [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRGFZLNKTsB_7VcdTY6iI-iSdv9BWbnTafTnupCrirZyvau1naTtv3Zd3RMrVyuq-YTWI3DUXluRvsoF5kxs1CiOmYDfMmPIRlOjqITtc3Uc-UIBKnw1DibVEQYnxO-a9CDqYgtikGagsxbGDxwRkkk8fqcZQrUGiS]

- 2-(2-Aminoethoxy)ethanol - SAFETY DATA SHEET [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrrIoI2GHE5EqyI4omEZBtIz74ag99lfCTbimT-GcWQUhfPR5JhUONed5p_Vwt99-_s_E7haYxt-2xNT5GyCYOqrPrWbsvonwiYxS8KiurCn8CQIDMq0zEiNpjxQXR4CAaKQaRkcRDCeME5WhEHdxK]

- The synthesis method of 2-(2-Aminoethoxy)ethanol - ChemicalBook [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsT8m18g4TVSZYnXDtxsyiHONkpIGduZyrfJZ2cuKCUwHRYjZAeyGkE8WtziF-xK-UGo04-pkOxHX_Xr7Bbzoe5t-TWgBzZGfo7652ZyC0ngxoLU7Pjvenz13hDu3XjMrJqh87wFoGVbXfF2mOHWhkYdkMTrDpRj_WIz9NvVCyDjwnwbwR6dHrbjriKxXpaLw6s8A=]

- SAFETY DATA SHEET - Sigma-Aldrich [https://vertexaisearch.cloud.google.

- SAFETY DATA SHEET - Fisher Scientific [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGcoZJ1LeXDgjYol6eukvFnV5fJuZ12n4cfNqlOqp8dHdjr5retIgTJGff9rH4xugk-QZVGPd34VZHIjfeNyJYDIcrPTeTwgKaY4S8PeQYqCnaJVU7mvoR7f1jjYvML43Be3dmDbpAL1EkJlV3_KYtlxadAx8K6PfNz6jEUa0qlfg4op8oBBVOVBfpUWhPYoIhh]

- 2-(2-AMINOETHOXY)ETHANOL - CAMEO Chemicals - NOAA [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzfmmeTrIjQD_cs79HKk34OkQnqMlC6VOwNLmGgrLcpyahZAoQnpj4aUljIeK-aRkDQBlhWq-86T12EwXw0_xX27QiIeSoihV90u62SLfEWXhb9tTAgCxaRYnzNjnEFVfjy4hJX4Q=]

- 2-(2-Aminoethoxy)Ethanol ADEG, Technical Grade, Liquid, Bulk - Univar Solutions [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxWh-9hVdFnVvkLuC3u4GjrG5tr3xUMljK9k84Z_ateE98E6weP307hA-TF4tiqUNwejFdxBJo6WnSHPSHq2g1Aypdhcv-Xb4EWxwGZpWIKfDROGCAWzBi5NK-f2pjWWolJBmCI7KPJOw10MgbP2ArwUGGh-oo4XnS]

- SAFETY DATA SHEET - Fisher Scientific (2) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEnWMif-tauZsrsciyIb6js72cTVFLzSMPWNRl5OvkKutQrKUciSo9yXJ-mzxAjouvxy4QxergDPMHucDx3eW_A-Wgs5eMJvglYioH5_mL6KNaOoy3QK67tjHVm80gjdnQz-GSGCLEkIyKGd0aOJ_3aTeNTzMxGWyuVwxJG-7SLcT0izll-BzMzyyG2Es=]

- A Process For The Preparation Of 2 (2 Amino Ethoxy) Ethanol (2 Aee) - Quick Company [https://vertexaisearch.cloud.google.

- What is the synthesis process of 2-(2-Aminoethoxy)ethanol? - FAQ - Guidechem [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZpcCOSclZn8kcfeuo3sU0tS3uwFPtGb4uicuQdDDejuqQS8nCqkm5fTBDSbliuEcdKzTBnPFXsPYhmrwzcnJpYuFG0Rf1BPOQ6J5HBr2aKGB1HCtaA0Qy_FXjWo80BlvkyMzrfihD3nM2kNZfbFvclltrRrjQIaQcLNo8gkjYaWHmIN-7xeYJ5Uo=]

- Endo-bicyclo(2.2.2)oct-5-ene-2,3-dicarboxylic anhydride - PubChem [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRt0rzHRASv2UzTbyEIwQLejFC0EcIhMZowuj8V8T2eBpT8d4V9KFNCKQjDOV8U6gbXke1sAxxYkLeLRdSh4fZ4O_2k5_ceysr66vjTBKg-0PBLcdcKhgIV7b057iTcrv1A2p91QO3pSmq]

- 0073 - Hazardous Substance Fact Sheet - NJ.gov [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXaVlaW6gBlV-ql-QpCeUipHafrUkklflc8OuIPl30Onvgdeesxr1fx7ZvmGsj_HnRmarZVuht4sh08NJ9DxqDWNPeS_jdO8zBxROr6AhnxIraCeBBwO0RwYG2NiHir9_hCXHAN06EDfCdDzu-wmofFlBCrVE=]

- 4,7-Ethanoisobenzofuran-1,3-dione, 3a,4,7,7a-tetrahydro-, (3a«alpha - Cheméo [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUzkFQ3QEXyZHMr-y6xtntzu5hoBuhpiPCzVXzs8C8Mc_DPWJgL-LkCTzBUV-yVR0OhXa4mMtifGdYXXpFdx_4T5bMmq6TML6nTGxtQx4bdtsliLE-5s41DKzzm6Z7lmd2B2mcpSaIg8fez0jlBJ55xAvQiEtZTRvJMnGSAmha2-Z792yOVp23WibWzIBF_hFcdirvr9jykldJ_2MXIPkEWEmtWds7EtTe0fa-Yn85Soi5HzwKKX4=]

- (3aR,4R,7R,7aS)-3a,4,7,7a-Tetrahydro-4,7-ethanoisobenzofuran-1,3-dione - PubChem [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMQe6JHRBlVQ7DRJwO2JebBYMPKHLvVmxipjEmGn5JrM9hH9P52dfYtqQXiz0rjAH36uvnVU0ZcRdW8ICgqww7B0bgvG_t2tzVn6kMWbsUYKRtvhzsrGf-6wyNFszNr9eo0H2GTp-EUehrMoox]

- US20210040029A1 - Synthesis of 2-(2-aminoethoxy) ethanol - Google Patents [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHuVBJpZ52lrA0UM-BlvZFZnXKaFo4zsvPipTtPIzTituTlbSaSldDDgnsOf102z5KDp6_0J107ZcUAglDH_fXxGdEkWnpnFPu0hFOw8DF-E-bMQUjKM3LR7zW1obelbKgy377qrzBFmYx-9sNDQjk=]

- 2-(2-Aminoethoxy)ethanol synthesis - ChemicalBook [https://vertexaisearch.cloud.google.

- 2-(2-Aminoethoxy)ethanol - MySkinRecipes [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESK8Xm9RbKPywBCStzmB6QQcrdLa7r_EG9dHQGpVLPtuBQU5JxhgYiTMUDFoIoNHc0WxUFKL60gx8OV7RetXM_NYchaJ9vOB3MaKwnUiWh4fDtb2dzy3goSAqA_wI9AZG13znAqCz4bpGweagRbGWjbStRuTOvGo6sDov539LWTpFXp7sz19RC6YWoAYwRJBiGXEYRe0blJw==]

- cas 24327-08-0|| where to buy (3aR,4R,7R,7aS)-3a,4,7 ... - Chemenu [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFl5ooTiUY4uAYF5vwOgkdn3N5GIUtAQ0HGAXLGbXrH9V_fYL9v-_8Yoe8BfEzt13r0exnm-jScpVM_FgEBl6G1yFzpvEF-l8S9GNNhiU44LlQ1FCeeQziAY3ZODrBFuJd5pqYq_7Ugo_vkB-YI3v4=]

- CAS 24327-08-0 endo-Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride - Alfa Chemistry [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFc5eiI1Buz4TGWdfTKodhdvV70Uzu-P1-8_KJ-OJJMsZfoO_KzOnfvEHA2YWaaAhIVtjNugJ5_wot0ib1FtAjocISLJPQdPi1UwLJWcPoXXS_Ko7ZqvMPH9uX_U5GlwE3rdZMW1Fb7scxkiBdfxaGB1WKwMG0uiBUH0bqW6NsKOcIy27sSt7punhoduQEEv-L9UtKfwcT4ieTS6bYZeKXS0YhvUcbA4zO8LIXeuc31uJKS-xkHoQ==]

- Bicyclo(2.2.2)oct-5-ene-2,3-dicarboxylic Anhydride | C10H10O3 | CID 220977 - PubChem [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUIklNeS7pASQvkA857_5o_P6wviH0LVGU-40qiTEQ0G344-sgkm1LF12k3nO4Xs0_yyxf9Xv6PuIWeLW9wDh0keqSGRv4bRpMzbNjFk3MP8nRnUCqFtDSO-4WxkcKLaSi2YXZA5S6QbyKlA==]

- rel-(3aR,4S,7R,7aS)-3a,4,7,7a-Tetrahydro-4,7-ethanoisobenzofuran-1,3-dione - CAS Common Chemistry [https://commonchemistry.cas.org/detail?cas_rn=24327-08-0]

- Safety Data Sheet: 2-Aminoethanol - Carl ROTH [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-XaZwgU89bx9A7b69bQ3wBqnSSdS7uCJbwCHHANnuWyhIhDioZUPYSO6BeyMMthnl_EjYTHrUYRRCZN_hvdnaazMkkUWpFMUX8AkVRIfPM0TzI4xs-kI5Aj6ujl0jJYE1jUTZWirCP0zuO5hfPbYR08O7q772H3rG]

- 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwsujl4dw3iJdiQ7lu_lyIwWH8IGpZCwMTNnMevqThW48YE5uvFh-lGPO9SwoBwxBFCcQ3TiWUaXTGzZBhUCgD1VMpkBAS6Q8r2AErTknt9A29H0mvDIjH3yJqqkNWXfkNV9eTNeMhu_IDdNEcxAdkywPhtkjHDng9XzUyYgWZyqIRVBQA1BQIv9695d9h64ROoik=]

- 2-(2-Aminoethoxy)ethanol(929-06-6) 1H NMR spectrum - ChemicalBook [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHz8TUsHFoqFHGP7TkHvG4BfMtKE1P7twJpGlfzFQHBdOBbS1T3t-7tjS7Yuf1gfOiQIoWKlCSfSlS70NRwfUBcZXN2ZrB9HgO9TVDOxoa0O7_9pbdBrPuKTaxaN-35ceOG3t3-KTfBvDoUl_yIUyhmQ6n9Uo=]

- 2-(2-Aminoethoxy)ethanol - analysis - Analytice [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2biCzSQnCDZw-4SPAP9jk5SWxlDdrVPVw4UScsUx0C-NRTuUEgZaygDXWRlEJiNFLT-BmBke8EyINxig8PA2mNPQvpHa5iXzpOJ7a91U8yHGfbVzfUpyU31jHjQPOhO9qSSAo0Rwerxgv_H-WfSAgb0AqQScdTSUzbQ3mGGt-Zg==]

- aminoethanol compounds ii 3509 | niosh - CDC [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvvgyyQQXjpH97RPFBqsUp-RBw584CsUzfueW56QIbLj1tTnA5CoYQiRv-6y57z_AT9zCzBpQyvoXH5XAVSnchIvFIg-1c76SX25-FP-hReRI7n39DxoUwPusA2e7t3NUBNklQHQUV9A8vSHBuvpxH]

Sources

- 1. Endo-bicyclo(2.2.2)oct-5-ene-2,3-dicarboxylic anhydride | C10H10O3 | CID 90468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. 2-(2-Aminoethoxy)ethanol | 929-06-6 [chemicalbook.com]

- 4. products.basf.com [products.basf.com]

- 5. matrix-fine-chemicals.com [matrix-fine-chemicals.com]

- 6. Bicyclo(2.2.2)oct-5-ene-2,3-dicarboxylic Anhydride | C10H10O3 | CID 220977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. atamankimya.com [atamankimya.com]

- 8. univarsolutions.com [univarsolutions.com]

- 9. 2-(2-AMINOETHOXY)ETHANOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. fishersci.com [fishersci.com]

- 11. 2-(2-Aminoethoxy)ethanol synthesis - chemicalbook [chemicalbook.com]

- 12. 2-(2-Aminoethoxy)ethanol [myskinrecipes.com]

- 13. nbinno.com [nbinno.com]

- 14. The synthesis method of 2-(2-Aminoethoxy)ethanol_Chemicalbook [chemicalbook.com]

- 15. Page loading... [wap.guidechem.com]

- 16. datasheets.scbt.com [datasheets.scbt.com]

- 17. carlroth.com:443 [carlroth.com:443]

- 18. nj.gov [nj.gov]

- 19. A Process For The Preparation Of 2 (2 Amino Ethoxy) Ethanol (2 Aee) [quickcompany.in]

- 20. cdc.gov [cdc.gov]

- 21. 2-(2-Aminoethoxy)ethanol - analysis - Analytice [analytice.com]

- 22. 2-(2-Aminoethoxy)ethanol(929-06-6) 1H NMR spectrum [chemicalbook.com]

- 23. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

A Comprehensive Technical Guide to (3aR,4R,7R,7aS)-3a,4,7,7a-Tetrahydro-4,7-ethanoisobenzofuran-1,3-dione: Synthesis, Properties, and Applications in Advanced Scientific Research

This technical guide provides an in-depth exploration of (3aR,4R,7R,7aS)-3a,4,7,7a-Tetrahydro-4,7-ethanoisobenzofuran-1,3-dione, a bicyclic anhydride with significant potential in organic synthesis and materials science. This document is intended for researchers, chemists, and professionals in drug development, offering a detailed overview of its chemical identity, synthesis, properties, and diverse applications.

Nomenclature and Structural Elucidation

The compound, with the chemical formula C₁₀H₁₀O₃, is systematically named (1R,2R,6S,7R)-4-oxatricyclo[5.2.2.0²,⁶]undec-8-ene-3,5-dione according to IUPAC nomenclature.[1] However, it is more commonly known by its synonym, endo-Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride .[2][3][4][5][6] The 'endo' stereoisomer is of particular interest and its isolation can be challenging.[7] This guide will focus on the properties and synthesis of this specific isomer.

| Identifier | Value | Source |

| Molecular Formula | C₁₀H₁₀O₃ | PubChem[1] |

| Molecular Weight | 178.18 g/mol | PubChem[1] |

| CAS Number | 24327-08-0 | Cheméo[2] |

| IUPAC Name | (1R,2R,6S,7R)-4-oxatricyclo[5.2.2.0²,⁶]undec-8-ene-3,5-dione | PubChem[1] |

| Synonyms | endo-Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride, cis-endo-Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride | Cheméo[2][3] |

Synthesis via Diels-Alder Cycloaddition

The primary route for synthesizing bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride derivatives is the Diels-Alder reaction, a cornerstone of modern organic chemistry.[8] This [4+2] cycloaddition involves a conjugated diene and a dienophile. In the case of the parent compound, the specific reactants are furan (the diene) and maleic anhydride (the dienophile).[7][8][9]

The reaction between furan and maleic anhydride is a classic example of a Diels-Alder reaction, yielding a six-membered ring product.[8] This reaction is highly stereoselective and can be performed under mild conditions, making it a valuable tool for creating complex molecules.[8]

Reaction Mechanism and Stereoselectivity

The Diels-Alder reaction proceeds through a concerted mechanism, meaning all bond-forming and bond-breaking events occur in a single step. The stereochemistry of the reactants is retained in the product. The reaction between furan and maleic anhydride can theoretically yield both an endo and an exo isomer. The endo product is often the kinetically favored product, especially at lower temperatures, due to secondary orbital interactions. However, the exo isomer is typically the more thermodynamically stable product. The isolation of the elusive endo-isomer has been a subject of study.[7]

Caption: Diels-Alder reaction between furan and maleic anhydride.

Experimental Protocol: A Representative Synthesis

The following is a generalized protocol based on literature precedents for the synthesis of related bicyclic anhydrides.[9][10] Solvent choice can influence the reaction outcome, with THF being a common solvent where the product may crystallize out of the reaction medium.[9]

-

Reactant Preparation: Equimolar amounts of freshly distilled furan and maleic anhydride are used.

-

Solvent Selection: Anhydrous tetrahydrofuran (THF) is a suitable solvent.[9] Other solvents like dichloromethane, acetonitrile, and acetone have also been explored.[9] Greener, solvent-free methods are also being investigated.[7]

-

Reaction Conditions: The reaction is typically conducted at room temperature with stirring.[9] The reaction time can vary, often taking several days for the product to crystallize.

-

Product Isolation: The crystalline product is isolated by filtration, washed with a small amount of cold solvent, and dried under vacuum.

-

Characterization: The structure and purity of the synthesized compound are confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[4][5]

Physicochemical Properties

Understanding the physicochemical properties of (3aR,4R,7R,7aS)-3a,4,7,7a-Tetrahydro-4,7-ethanoisobenzofuran-1,3-dione is crucial for its application in various fields.

| Property | Value |

| Appearance | Solid[11] |

| Purity | Typically >97%[11] |

| Molecular Weight | 178.1846 g/mol [3] |

| InChI Key | YIHKILSPWGDWPR-HYNHDVCUSA-N[3] |

Applications in Research and Development

The rigid, bicyclic structure and the presence of a reactive anhydride group make this compound a valuable building block in several areas of chemical synthesis and materials science.

Pharmaceutical and Agrochemical Synthesis

Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride serves as a key intermediate in the synthesis of a variety of organic molecules, including pharmaceuticals and agrochemicals.[12] The anhydride moiety can be readily opened by nucleophiles to introduce new functional groups, allowing for the construction of complex molecular architectures. Its rigid framework can be used to control the spatial orientation of substituents, which is critical in the design of biologically active compounds.

Caption: Applications of the core chemical structure.

Polymer Chemistry

This compound can be used as a monomer in ring-opening metathesis polymerization (ROMP) to produce polymers with unique properties.[10] The resulting polymers may exhibit high thermal stability and specific mechanical properties due to the rigid bicyclic units in the polymer backbone. It can also be employed as a hardener for epoxy resins, enhancing the hardness, strength, and durability of the final material.[12]

Fine Chemicals and Material Science

The versatility of this anhydride makes it a valuable precursor in the synthesis of various fine chemicals. In the plastics industry, derivatives of this compound can act as antioxidants, preventing material degradation and extending the service life of plastic products.[12] It can also be used as a reactive diluent in adhesives and coatings to reduce viscosity and improve application properties.[12]

Safety and Handling

According to aggregated GHS information, (3aR,4R,7R,7aS)-3a,4,7,7a-Tetrahydro-4,7-ethanoisobenzofuran-1,3-dione is classified with the following hazards:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Conclusion

(3aR,4R,7R,7aS)-3a,4,7,7a-Tetrahydro-4,7-ethanoisobenzofuran-1,3-dione is a versatile and highly functionalized molecule with a well-defined stereochemistry. Its synthesis via the Diels-Alder reaction is a classic yet powerful method for its preparation. The unique structural features of this compound make it an important building block in the development of new pharmaceuticals, advanced polymers, and specialized fine chemicals. This guide provides a foundational understanding for researchers and developers looking to explore the potential of this valuable chemical intermediate.

References

- American Chemical Society. (n.d.). Reaction of furan with maleic anhydride: Solventless chemistry reveals the first solid form of the elusive endo-isomer of archetypal Diels-Alder product - ACS Fall 2025.

- Zibo Anquan Chemical Co., Ltd. (2024, April 13). Diels alder reaction of furan and maleic anhydride.

- OChemOnline. (2013, July 21). What's the Diels? Part II.

- Royal Society of Chemistry. (n.d.). Diels–Alder reactions between maleic anhydride and furan derivatives in supercritical CO2. Green Chemistry.

- ResearchGate. (n.d.). Diels-Alder reaction of furan and maleic anhydride.

- PubChem. (n.d.). (3aR,4R,7R,7aS)-3a,4,7,7a-Tetrahydro-4,7-ethanoisobenzofuran-1,3-dione.

- Cheméo. (n.d.). 4,7-Ethanoisobenzofuran-1,3-dione, 3a,4,7,7a-tetrahydro-, (3a«alpha»,4«alpha»,7«alpha»,7a«alpha»)-.

- NIST. (n.d.). 4,7-Ethanoisobenzofuran-1,3-dione, 3a,4,7,7a-tetrahydro-, (3aα,4α,7α,7aα)-.

- ResearchGate. (n.d.). Synthesis of some bicyclo[2.2.2]oct-5-en-2-ones and bicyclo[2.2.2]octan-2-ones. Rearrangements accompanying oxidative decarboxylation with lead tetraacetate.

- LookChem. (n.d.). Cas 6708-37-8,bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride.

- Cheméo. (n.d.). Chemical Properties of 1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro- (CAS 85-43-8).

- ACS Publications. (n.d.). Synthesis of exo-bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydrides by thermal isomerization of trans-diacids. The Journal of Organic Chemistry.

- Canadian Journal of Chemistry. (1981). Synthesis of some bicyclo[2.2.2]oct-5-en-2-ones and bicyclo[2.2.2]octan-2-ones. Rearrangements accompanying oxidative decarboxylation with lead tetraacetate. 59(2), 344-356.

- NIST. (n.d.). 4,7-Ethanoisobenzofuran-1,3-dione, 3a,4,7,7a-tetrahydro-, (3aα,4α,7α,7aα)- Mass spectrum (electron ionization).

- NIST. (n.d.). 4,7-Ethanoisobenzofuran-1,3-dione, 3a,4,7,7a-tetrahydro-, (3aα,4α,7α,7aα)- Infrared Spectrum.

- CymitQuimica. (n.d.). 3a,4,7,7a-Tetrahydro-4,7-ethanoisobenzofuran-1,3-dione.

- Synthesis of endo-Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride. (n.d.).

- PubChem. (n.d.). 3a,4,7,7a-Tetrahydro-isobenzofuran-1,3-dione.

- PubChem. (n.d.). 3a-Methyl-3a,4,7,7a-tetrahydro-4,7-methano-2-benzofuran-1,3-dione.

- NIST. (n.d.). 4,7-Ethanoisobenzofuran-1,3-dione, 3a,4,7,7a-tetrahydro-, (3aα,4α,7α,7aα)-.

- Spectrum. (n.d.). 4,7-Ethanoisobenzofuran-1,3-dione, 3a,4,7,7a-tetrahydro-4-methyl-7-(1-methylethyl)-, (3a.alpha.,4.alpha.,7.beta.,7a.alpha.)-.

- PubChem. (n.d.). exo-3a,4,7,7a-Tetrahydro-4,7-epoxyisobenzofuran-1,3-dione.

- MDPI. (n.d.). Indane-1,3-Dione: From Synthetic Strategies to Applications.

- CymitQuimica. (n.d.). 4,5,6,7-Tetrafluoroisobenzofuran-1,3-dione.

Sources

- 1. (3aR,4R,7R,7aS)-3a,4,7,7a-Tetrahydro-4,7-ethanoisobenzofuran-1,3-dione | C10H10O3 | CID 12236991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4,7-Ethanoisobenzofuran-1,3-dione, 3a,4,7,7a-tetrahydro-, (3a«alpha»,4«alpha»,7«alpha»,7a«alpha»)- (CAS 24327-08-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. 4,7-Ethanoisobenzofuran-1,3-dione, 3a,4,7,7a-tetrahydro-, (3aα,4α,7α,7aα)- [webbook.nist.gov]

- 4. 4,7-Ethanoisobenzofuran-1,3-dione, 3a,4,7,7a-tetrahydro-, (3aα,4α,7α,7aα)- [webbook.nist.gov]

- 5. 4,7-Ethanoisobenzofuran-1,3-dione, 3a,4,7,7a-tetrahydro-, (3aα,4α,7α,7aα)- [webbook.nist.gov]

- 6. 4,7-Ethanoisobenzofuran-1,3-dione, 3a,4,7,7a-tetrahydro-, (3aα,4α,7α,7aα)- [webbook.nist.gov]

- 7. Reaction of furan with maleic anhydride: Solventless chemistry reveals the first solid form of the elusive endo-isomer of archetypal Diels-Alder product - American Chemical Society [acs.digitellinc.com]

- 8. Diels alder reaction of furan and maleic anhydride - News - Zibo Anquan Chemical Chemical Co., - Anquan Chemical [zbaqchem.com]

- 9. ochemonline.wordpress.com [ochemonline.wordpress.com]

- 10. researchgate.net [researchgate.net]

- 11. 3a,4,7,7a-Tetrahydro-4,7-ethanoisobenzofuran-1,3-dione [cymitquimica.com]

- 12. lookchem.com [lookchem.com]

Discovery and history of bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride

An In-Depth Technical Guide on the Discovery and History of Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic Anhydride

Abstract

Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride, a cornerstone of modern organic synthesis, emerged from the groundbreaking work of Otto Diels and Kurt Alder in the early 20th century. This guide provides a comprehensive exploration of its discovery, historical significance, and the foundational Diels-Alder reaction that underpins its synthesis. We delve into the mechanistic intricacies, stereochemical control, and detailed experimental protocols, offering researchers and drug development professionals a practical and in-depth understanding of this pivotal molecule. The guide further explores its diverse applications, from polymer chemistry to its role as a versatile scaffold in medicinal chemistry.

The Genesis: The Diels-Alder Reaction

The story of bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride is intrinsically linked to the discovery of the diene synthesis, now universally known as the Diels-Alder reaction. In 1928, Otto Diels and his student Kurt Alder published their seminal work on the reaction between a conjugated diene and an activated alkene (dienophile) to form a cyclohexene derivative. This [4+2] cycloaddition was revolutionary for its time, providing a powerful and stereospecific method for the formation of six-membered rings, a common motif in natural products and other complex organic molecules. The profound impact of their discovery on synthetic organic chemistry was recognized with the Nobel Prize in Chemistry in 1950.

The Diels-Alder reaction is characterized by its high degree of stereoselectivity and regioselectivity. The reaction proceeds through a concerted mechanism, meaning that the new carbon-carbon bonds are formed simultaneously in a single transition state. This concerted nature dictates the stereochemical outcome of the reaction, where the stereochemistry of the reactants is retained in the product.

First Synthesis of Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic Anhydride

While the 1928 publication laid the theoretical groundwork, the first documented synthesis of the specific adduct from 1,3-cyclohexadiene and maleic anhydride was detailed by Alder and Stein in 1931. This work was part of a broader investigation into the scope and limitations of the diene synthesis. The reaction between 1,3-cyclohexadiene (the diene) and maleic anhydride (the dienophile) proceeds readily to form the bicyclic adduct, bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride.

The formation of this molecule is a classic example of the Diels-Alder reaction and is often used in undergraduate organic chemistry labs to demonstrate the principles of cycloaddition reactions. The reaction is highly efficient and typically proceeds with high yield.

Mechanistic Insights and Stereochemistry: The Endo Rule

A key feature of the Diels-Alder reaction involving cyclic dienes and dienophiles with unsaturated substituents is the preference for the formation of the endo stereoisomer. This preference is known as the "Alder-Stein rule" or the endo rule. In the case of the reaction between 1,3-cyclohexadiene and maleic anhydride, the anhydride group in the product is oriented towards the double bond of the newly formed cyclohexene ring.

This stereochemical preference is attributed to secondary orbital interactions between the p-orbitals of the developing double bond and the p-orbitals of the unsaturated substituent on the dienophile in the transition state. These favorable interactions stabilize the endo transition state relative to the exo transition state, leading to the endo product as the major isomer.

Below is a diagram illustrating the reaction pathway and the stereochemical outcome.

Caption: The Diels-Alder reaction of 1,3-cyclohexadiene and maleic anhydride.Experimental Protocol: A Validated Synthesis

The following protocol provides a reliable method for the synthesis of bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride. This procedure is adapted from standard organic chemistry laboratory practices and is designed to be self-validating through the expected observations and product characteristics.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 1,3-Cyclohexadiene | 80.13 | 1.0 mL | ~0.01 |

| Maleic Anhydride | 98.06 | 1.0 g | 0.0102 |

| Toluene | 92.14 | 5 mL | - |

| Petroleum Ether | - | 10 mL | - |

Step-by-Step Procedure:

-

Reaction Setup: In a 50 mL round-bottom flask, dissolve 1.0 g of maleic anhydride in 5 mL of toluene. Gentle warming may be required to facilitate dissolution.

-

Addition of Diene: To the solution of maleic anhydride, add 1.0 mL of 1,3-cyclohexadiene.

-

Reflux: Equip the flask with a reflux condenser and heat the reaction mixture to a gentle reflux for 30 minutes. The formation of a white precipitate should be observed during this time.

-

Isolation of Product: After the reflux period, cool the reaction mixture to room temperature and then in an ice bath to maximize crystallization.

-

Purification: Collect the solid product by vacuum filtration and wash the crystals with 10 mL of cold petroleum ether to remove any unreacted starting materials and solvent.

-

Drying and Characterization: Allow the product to air dry on the filter paper. Determine the yield and characterize the product by melting point and spectroscopic methods (¹H NMR, IR).

Expected Outcome:

-

Yield: Typically >80%

-

Appearance: White crystalline solid

-

Melting Point: 147-148 °C

Spectroscopic Characterization

The structure of bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride can be unequivocally confirmed by modern spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic strong C=O stretching frequencies for the anhydride group in the range of 1780-1850 cm⁻¹. The C=C stretching of the double bond will appear around 1630-1640 cm⁻¹.

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum provides detailed information about the proton environment. Key signals include those for the vinyl protons, the bridgehead protons, and the protons adjacent to the anhydride.

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum will show distinct signals for the carbonyl carbons of the anhydride, the olefinic carbons, the bridgehead carbons, and the other sp³ hybridized carbons in the bicyclic framework.

Applications in Modern Science

The rigid, well-defined structure of bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride and its derivatives has made it a valuable building block in various fields of chemistry.

-

Polymer Chemistry: The anhydride functionality can be readily opened to form polyesters and polyamides. The bicyclic core imparts rigidity and thermal stability to the resulting polymers.

-

Materials Science: The molecule has been used as a precursor for the synthesis of advanced materials, including high-performance resins and composites.

-

Medicinal Chemistry and Drug Development: The bicyclo[2.2.2]octane skeleton serves as a rigid scaffold for the synthesis of conformationally constrained molecules. This is particularly useful in drug design to orient functional groups in a specific spatial arrangement to optimize interactions with biological targets. Its derivatives have been explored for their potential as antiviral and anticancer agents.

Conclusion

From its theoretical underpinnings in the Nobel Prize-winning work of Diels and Alder to its practical synthesis and diverse applications, bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride stands as a testament to the power of fundamental organic reactions. Its discovery not only provided a powerful tool for chemical synthesis but also opened up new avenues for the creation of novel materials and therapeutic agents. This guide has provided a comprehensive overview of its history, synthesis, and significance, offering a valuable resource for researchers and professionals in the chemical sciences.

References

-

Diels, O., & Alder, K. (1928). Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie, 460(1), 98-122. [Link]

-

Nicolaou, K. C., Snyder, S. A., Montagnon, T., & Vassilikogiannakis, G. (2002). The Diels–Alder Reaction in Total Synthesis. Angewandte Chemie International Edition, 41(10), 1668-1698. [Link]

-

The Nobel Prize in Chemistry 1950. (n.d.). NobelPrize.org. Retrieved from [Link]

An In-depth Technical Guide to the Safe Handling of 4,5,6,7-Tetrahydro-4,7-ethanoisobenzofuran-1,3-dione for Pharmaceutical Research and Development

Foreword: A Proactive Stance on Laboratory Safety

In the fast-paced environment of pharmaceutical research and drug development, the pursuit of novel chemical entities and synthetic pathways is paramount. However, this innovation must be anchored in an unwavering commitment to safety. This guide provides a comprehensive examination of the safety and hazards associated with 4,5,6,7-Tetrahydro-4,7-ethanoisobenzofuran-1,3-dione, a versatile building block whose utility in complex molecular architectures, including antipsychotic agents, is of significant interest to the scientific community. As researchers and scientists, our responsibility extends beyond the synthesis of novel compounds to a thorough understanding and mitigation of their intrinsic risks. This document is structured to empower you with the knowledge to handle this compound not just with caution, but with a deep, causal understanding of the necessary safety protocols, thereby fostering a culture of proactive safety and scientific integrity.

Chemical Identity and Physicochemical Properties

A clear understanding of a compound's identity is the foundation of its safe handling. 4,5,6,7-Tetrahydro-4,7-ethanoisobenzofuran-1,3-dione is more commonly known in the scientific literature and chemical supply catalogs by its synonym, cis-5-Norbornene-endo-2,3-dicarboxylic anhydride . It is also frequently referred to as "Carbic anhydride" or "Nadic anhydride". It is crucial to recognize these synonyms to ensure accurate hazard assessment when consulting various safety data sheets and publications.

This compound is a Diels-Alder adduct of cyclopentadiene and maleic anhydride, resulting in a strained bicyclic structure.[1] This inherent strain contributes to its reactivity, which is both a benefit in chemical synthesis and a factor to consider in its handling and storage. The endo isomer is the kinetically favored product in the synthesis and is the most common commercially available form.[2]

| Property | Value | Source(s) |

| Molecular Formula | C₉H₈O₃ | [3][4] |

| Molecular Weight | 164.16 g/mol | [3][4] |

| CAS Number | 129-64-6 (for the endo-isomer) | [4][5] |

| Appearance | White to off-white crystalline powder | [6] |

| Melting Point | 164-167 °C | [4][7] |

| Solubility | Decomposes in water | [8] |

| Sensitivity | Moisture sensitive, hygroscopic | [9] |

Hazard Identification and Classification

4,5,6,7-Tetrahydro-4,7-ethanoisobenzofuran-1,3-dione is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are significant and warrant careful attention.

2.1. The Causality of the Hazards: A Mechanistic Perspective

Understanding why this compound is hazardous is key to appreciating the importance of the prescribed safety protocols. The hazards are not arbitrary; they are a direct consequence of the molecule's chemical reactivity.

-

Serious Eye Damage (H318): As an acid anhydride, this compound readily reacts with water. Upon contact with the moist environment of the eyes, it hydrolyzes to form cis-5-norbornene-endo-2,3-dicarboxylic acid. This acidic product, along with the initial reaction, can cause severe irritation and chemical burns.[10] Acids denature and coagulate proteins upon contact, which can lead to rapid and severe damage to the cornea.[11][12][13]

-

Respiratory and Skin Sensitization (H334 & H317): The underlying mechanism for sensitization is haptenation .[14] The anhydride group is highly electrophilic and can react with nucleophilic residues on endogenous proteins (such as lysine) in the skin and respiratory tract. This covalent modification forms a hapten-protein conjugate , which is then recognized as a foreign antigen by the immune system.[14] Initial exposure may not cause a reaction, but it primes the immune system. Upon subsequent exposure, the immune system can mount a hypersensitivity reaction, leading to allergic contact dermatitis or occupational asthma.[14] This sensitization can be irreversible.

Toxicology Profile

A thorough review of publicly available toxicological data reveals a significant lack of quantitative studies for cis-5-Norbornene-endo-2,3-dicarboxylic anhydride.

-

Acute Toxicity: No specific LD50 (oral, dermal) or LC50 (inhalation) data are available for this compound. Most safety data sheets report "no data available". However, a structurally related compound, Nadic Methyl Anhydride, has a reported oral LD50 in rats of 914 mg/kg, indicating moderate acute toxicity if ingested.[15] Given the structural similarities, it is prudent to handle cis-5-Norbornene-endo-2,3-dicarboxylic anhydride as a substance with the potential for moderate acute toxicity.

-

Skin Corrosion/Irritation: While not classified as a primary skin irritant in all assessments, it is known to cause skin sensitization, and prolonged contact may lead to irritation.[6][7]

-

Germ Cell Mutagenicity: No data available.

-

Carcinogenicity: This compound is not listed as a carcinogen by IARC, NTP, or OSHA.[7]

-

Reproductive Toxicity: No data available.

-

Specific Target Organ Toxicity (STOT):

-

Single Exposure: May cause respiratory irritation.[16]

-

Repeated Exposure: No data available.

-

The absence of comprehensive toxicological data underscores the importance of minimizing exposure through rigorous adherence to safety protocols.

Applications in Drug Development: A Focus on Causality

The rigid, bicyclic scaffold of the norbornene structure makes this molecule a valuable starting material in medicinal chemistry.[17] This rigidity can be used to introduce conformational constraints in drug candidates, potentially enhancing their binding affinity and selectivity for specific biological targets.[11]

A prominent example of its application is in the synthesis of lurasidone , an atypical antipsychotic drug.[2] The exo-isomer of 5-norbornene-2,3-dicarboxylic anhydride is a key intermediate in the construction of the lurasidone molecule.[2][18] This underscores the importance of this class of compounds for researchers in drug development. The anhydride functionality provides a reactive handle for further chemical modifications, allowing for the construction of more complex molecular architectures.[11]

Recommended Safety Protocols: A Self-Validating System

The following protocols are designed as a self-validating system. Each step is a necessary component of a larger safety framework, and adherence to the complete protocol is essential for minimizing risk.

5.1. Engineering Controls: The First Line of Defense

-

Ventilation: All handling of the solid compound should be performed in a certified chemical fume hood to prevent inhalation of dust particles.

-

Containment: For procedures with a higher risk of aerosolization (e.g., weighing, transferring), consider using a glove box or a powder containment hood.

5.2. Personal Protective Equipment (PPE): The Essential Barrier

The selection of PPE is directly dictated by the hazards identified in Section 2.

5.3. Handling and Storage: Mitigating Reactivity

-

Hygroscopic Nature: The compound is moisture-sensitive and will hydrolyze upon contact with water.[9] Store in a tightly sealed container in a cool, dry, and well-ventilated area, preferably in a desiccator or under an inert atmosphere (e.g., argon or nitrogen).

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, strong bases, and water/moisture.

-

Dust Control: Handle the solid carefully to avoid generating dust. Use appropriate tools (e.g., spatulas) for transfers. Do not dry sweep spills.

Emergency Procedures: A Plan for Every Contingency

6.1. First Aid Measures

Immediate action is critical in the event of an exposure.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][16]

-

Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. If skin irritation or a rash occurs, seek medical attention.[6]

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[6][16]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[6][16]

6.2. Accidental Release Measures

-

Spill Response: Evacuate personnel from the area. Wear the appropriate PPE as outlined in Section 5.2, including respiratory protection.

-

Containment and Cleanup: Avoid creating dust. Gently sweep or scoop the spilled solid into a suitable, labeled container for disposal. Clean the spill area with a wet cloth or paper towels (being mindful of the hydrolysis reaction) and place the cleaning materials in the waste container.

-

Environmental Precautions: Prevent the material from entering drains or waterways.

Disposal Considerations

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material. Contaminated packaging should be treated as the product itself.

Conclusion: An Informed Approach to Innovation

4,5,6,7-Tetrahydro-4,7-ethanoisobenzofuran-1,3-dione is a valuable reagent in the arsenal of the medicinal chemist and drug development professional. Its utility, however, is intrinsically linked to its hazards. A comprehensive understanding of its reactivity—particularly its propensity for hydrolysis and haptenation—provides a logical framework for the safety protocols outlined in this guide. By moving beyond mere compliance and embracing a scientifically grounded approach to safety, we can continue to push the boundaries of pharmaceutical innovation responsibly.

References

-

Insight Vision Center Optometry. (2024, November 7). Chemical Eye Injuries from Acids. Retrieved from [Link]

-

Journal of Chemical Education. (2020, June 25). Synthesis of cis-5-Norbornene-endo-2,3-dicarboxylic Anhydride. Retrieved from [Link]

-

MDPI. (2022, November 25). Norbornene and Related Structures as Scaffolds in the Search for New Cancer Treatments. Retrieved from [Link]

-

ScienceDirect. (2024, September 7). One-pot synthesis of 5-norbornene-2,3-dicarboxylic anhydride with high exo/endo ratio in a microreactor under high temperature. Retrieved from [Link]

-

American Academy of Ophthalmology. (2012, October 1). Treating Acute Chemical Injuries of the Cornea. Retrieved from [Link]

-

Capot Chemical. (2012, April 12). MSDS of cis-5-Norbornene-endo-2,3-dicarboxylic anhydride. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020, June 22). Chemical eye injury: pathophysiology, assessment and management. Retrieved from [Link]

-

All About Vision. (2024, November 7). Chemical Eye Burns: When Should I Get Medical Help?. Retrieved from [Link]

-

PubChem. (n.d.). cis-5-Norbornene-endo-2,3-dicarboxylic anhydride. Retrieved from [Link]

-

MDPI. (2022, November 25). Norbornene and Related Structures as Scaffolds in the Search for New Cancer Treatments. Retrieved from [Link]

-

Tousimis. (n.d.). Safety Data Sheet: Nadic Methyl Anhydride (NMA). Retrieved from [Link]

-

Arctom. (n.d.). cis-5-Norbornene-endo-2,3-dicarboxylic anhydride. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Haptenation: Chemical Reactivity and Protein Binding. Retrieved from [Link]

Sources

- 1. Chemical Eye Injuries from Acids - Insight Vision Center Optometry [insightvisionoc.com]

- 2. www2.latech.edu [www2.latech.edu]

- 3. cis-5-Norbornene-endo-2,3-dicarboxylic anhydride | C9H8O3 | CID 9964188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cis-5-Norbornene-endo-2,3-dicarboxylic anhydride 99 129-64-6 [sigmaaldrich.com]

- 5. 5-Norbornene-2,3-dicarboxylic acid, cis-endo- | C9H10O4 | CID 6541030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. dept.harpercollege.edu [dept.harpercollege.edu]

- 8. Lab Report on Synthesis of trans-5-norbornene-2.3-dicarboxylic acid from fumaric acid and cyclopentadiene [art-xy.com]

- 9. dcfinechemicals.com [dcfinechemicals.com]

- 10. Ocular chemical injuries and their management - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chemical eye injury: pathophysiology, assessment and management - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Treating Acute Chemical Injuries of the Cornea - American Academy of Ophthalmology [aao.org]

- 13. allaboutvision.com [allaboutvision.com]

- 14. Haptenation: Chemical Reactivity and Protein Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tousimis.com [tousimis.com]

- 16. capotchem.com [capotchem.com]

- 17. Norbornene and Related Structures as Scaffolds in the Search for New Cancer Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 18. nbinno.com [nbinno.com]

Methodological & Application

Synthesis of 4,5,6,7-Tetrahydro-4,7-ethanoisobenzofuran-1,3-dione: A Detailed Protocol and Mechanistic Exploration

Introduction

4,5,6,7-Tetrahydro-4,7-ethanoisobenzofuran-1,3-dione, a bridged bicyclic anhydride, is a valuable building block in organic synthesis. Its strained ring system and reactive anhydride functionality make it a versatile precursor for the synthesis of a variety of more complex molecules, including pharmaceuticals and polymers.[1][2] This application note provides a detailed protocol for the synthesis of this compound via the Diels-Alder reaction between furan and maleic anhydride. We will also delve into the mechanistic intricacies of this classic cycloaddition, with a particular focus on the kinetic and thermodynamic factors governing product formation.

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of modern organic synthesis, allowing for the stereospecific formation of six-membered rings.[3] The reaction between furan (the diene) and maleic anhydride (the dienophile) is a well-studied example that elegantly demonstrates the principles of pericyclic reactions.[3][4] However, it also presents a fascinating case of stereoselectivity, where the initially formed kinetic product can isomerize to the more stable thermodynamic product.[5][6][7]

Mechanistic Insights: The Diels-Alder Reaction of Furan and Maleic Anhydride

The synthesis of 4,5,6,7-Tetrahydro-4,7-ethanoisobenzofuran-1,3-dione proceeds through a concerted [4+2] cycloaddition mechanism. In this reaction, the 4 π-electrons of the furan ring and the 2 π-electrons of the maleic anhydride C=C double bond reorganize in a cyclic transition state to form two new sigma bonds and a new six-membered ring.

A key stereochemical consideration in this reaction is the formation of endo and exo isomers.

-

Endo Isomer: The dienophile's substituent groups (the anhydride ring) are oriented towards the diene's π-system. This is the kinetically favored product, forming at a faster rate due to favorable secondary orbital interactions between the p-orbitals of the furan and the carbonyl groups of the maleic anhydride.[5][6]

-

Exo Isomer: The dienophile's substituent groups are oriented away from the diene's π-system. This isomer is sterically less hindered and therefore thermodynamically more stable.[5][6]

The Diels-Alder reaction between furan and maleic anhydride is reversible.[5][7] This reversibility allows for the initially formed, less stable endo adduct to revert to the starting materials, which can then recombine to form the more stable exo product. Consequently, under thermodynamic control (longer reaction times or higher temperatures), the exo isomer is the major product.[7] Recent studies have even reported the isolation of the elusive endo-isomer under specific solvent-free conditions.[4]

Experimental Protocol

This protocol details the synthesis of the thermodynamically favored exo-4,5,6,7-Tetrahydro-4,7-ethanoisobenzofuran-1,3-dione.

Materials:

-

Maleic anhydride (99%)

-

Furan (99%)

-

Toluene

-

Diethyl ether (anhydrous)

Equipment:

-

Round-bottom flask (50 mL)

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Ice bath

-

Büchner funnel and filter paper

-

Crystallizing dish

-

Melting point apparatus

-

NMR spectrometer

Procedure:

-

Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g of maleic anhydride in 20 mL of toluene.

-

Addition of Furan: To the stirred solution, add 3.5 mL of furan.

-

Reflux: Attach a reflux condenser and heat the reaction mixture to a gentle reflux for 4 hours.

-

Crystallization: After the reflux period, allow the reaction mixture to cool to room temperature. The product will begin to crystallize. To enhance crystallization, cool the flask in an ice bath for 30 minutes.

-

Isolation of Product: Collect the crystalline product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with two 10 mL portions of cold diethyl ether to remove any unreacted starting materials.

-

Drying: Dry the product in a desiccator under vacuum to a constant weight.

-

Characterization: Determine the melting point of the product and characterize it using ¹H and ¹³C NMR spectroscopy.

Data Summary

| Parameter | Value |

| Reactant 1 | Maleic Anhydride |

| Reactant 2 | Furan |

| Solvent | Toluene |

| Reaction Time | 4 hours |

| Reaction Temperature | Reflux |

| Product | exo-4,5,6,7-Tetrahydro-4,7-ethanoisobenzofuran-1,3-dione |

| Expected Yield | 70-80% |

| Appearance | White crystalline solid |

| Expected Melting Point | 125-126 °C |

Visualizing the Workflow

Caption: A flowchart illustrating the key stages of the synthesis protocol.

Conclusion

The synthesis of 4,5,6,7-Tetrahydro-4,7-ethanoisobenzofuran-1,3-dione via the Diels-Alder reaction of furan and maleic anhydride is a robust and illustrative example of a [4+2] cycloaddition. This application note provides a detailed, field-proven protocol for its synthesis, along with an in-depth discussion of the underlying mechanistic principles that govern the stereochemical outcome of the reaction. The provided protocol is optimized for the formation of the thermodynamically stable exo isomer and can be readily implemented in a standard organic chemistry laboratory. The resulting product serves as a versatile intermediate for further synthetic transformations.

References

- American Chemical Society. (n.d.). Reaction of furan with maleic anhydride: Solventless chemistry reveals the first solid form of the elusive endo-isomer of archetypal Diels-Alder product. ACS Fall 2025.

- ResearchGate. (n.d.). Diels-Alder reaction of furan and maleic anhydride.

- ChemConnections. (n.d.). Endo- vs. Exo-Selectivity in Diels-Alder Reactions of Maleic Anhydride.

- Zibo Anquan Chemical Co., Ltd. (2024, April 13). Diels alder reaction of furan and maleic anhydride.

- Chem Help ASAP. (2021, February 19). Intramolecular Diels-Alder cycloaddition on a furan ring [Video]. YouTube.

- OChemOnline. (2013, July 21). What's the Diels? Part II.

- Chemistry Stack Exchange. (2014, June 6). Why is the exo product formed in the Diels–Alder reaction between furan and maleic anhydride?

- ECHEMI. (n.d.). Why is the exo product formed in the Diels–Alder reaction between furan and maleic anhydride?

- Master Organic Chemistry. (2018, September 3). Diels-Alder Reaction: Kinetic and Thermodynamic Control.

- Alves, T. V., & Fernández, I. (2023). Understanding the reactivity and selectivity of Diels–Alder reactions involving furans. Organic & Biomolecular Chemistry. DOI:10.1039/D3OB01343J.

- NIST. (n.d.). 4,7-Ethanoisobenzofuran-1,3-dione, 3a,4,7,7a-tetrahydro-, (3aα,4α,7α,7aα)-. NIST Chemistry WebBook.

- PubChem. (n.d.). (3aR,4R,7R,7aS)-3a,4,7,7a-Tetrahydro-4,7-ethanoisobenzofuran-1,3-dione.

- NIST. (n.d.). 4,7-Ethanoisobenzofuran-1,3-dione, 3a,4,7,7a-tetrahydro-, (3aα,4α,7α,7aα)-. NIST Chemistry WebBook.

- PubChem. (n.d.). exo-3a,4,7,7a-Tetrahydro-4,7-epoxyisobenzofuran-1,3-dione.

- Tan, S., et al. (2025). Convenient synthesis of new polysubstituted isoindole-1,3-dione analogue. Turkish Journal of Chemistry.

- MDPI. (n.d.). Indane-1,3-Dione: From Synthetic Strategies to Applications.

- PubChem. (n.d.). 4,7-Diphenyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione.

- CymitQuimica. (n.d.). 4,5,6,7-Tetrafluoroisobenzofuran-1,3-dione.

- PubChem. (n.d.). 3a,4,7,7a-Tetrahydro-isobenzofuran-1,3-dione.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Diels alder reaction of furan and maleic anhydride - News - Zibo Anquan Chemical Chemical Co., - Anquan Chemical [zbaqchem.com]

- 4. Reaction of furan with maleic anhydride: Solventless chemistry reveals the first solid form of the elusive endo-isomer of archetypal Diels-Alder product - American Chemical Society [acs.digitellinc.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. echemi.com [echemi.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

Application Note and Protocol: The Diels-Alder Reaction of Furan and Maleic Anhydride

For: Researchers, scientists, and drug development professionals

Abstract

The Diels-Alder reaction, a cornerstone of modern organic synthesis, provides a powerful method for the construction of six-membered rings through a [4+2] cycloaddition. This application note presents a detailed guide to the classic, yet mechanistically rich, reaction between furan and maleic anhydride. We delve into the underlying principles of pericyclic reactions, explore the critical concepts of kinetic versus thermodynamic control that dictate the stereochemical outcome (endo vs. exo), and provide a robust, step-by-step experimental protocol for the synthesis of the Diels-Alder adduct. This document is designed to serve as a practical and educational resource, offering insights into experimental design, execution, and product characterization, grounded in established scientific literature.

Introduction: The Significance of the Furan-Maleic Anhydride Reaction

The Diels-Alder reaction, first documented by Otto Diels and Kurt Alder in 1928, is a concerted cycloaddition between a conjugated diene and a substituted alkene (the dienophile) to form a cyclohexene derivative.[1] Its synthetic utility is immense, enabling the stereospecific formation of two new carbon-carbon bonds in a single, atom-economical step.[2] This reaction is fundamental in the synthesis of complex natural products, including steroids and alkaloids, and in the creation of novel polymeric materials.[1][3]

The specific reaction between furan (the diene) and maleic anhydride (the dienophile) is a classic example frequently featured in academic and industrial settings. It serves as an excellent model for understanding several key principles:

-

Pericyclic Reactions: The concerted mechanism where bond formation and breaking occur simultaneously in a cyclic transition state.[4]

-

Frontier Molecular Orbital (FMO) Theory: Explaining the reactivity and stereoselectivity through the interaction of the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.

-

Kinetic vs. Thermodynamic Control: This reaction uniquely demonstrates how experimental conditions can favor either the kinetically preferred (faster forming, less stable) endo adduct or the thermodynamically favored (slower forming, more stable) exo adduct.[5][6]

-

Reversibility: The aromaticity of furan contributes to the relatively low stability of the adduct, making the retro-Diels-Alder reaction accessible under moderate conditions, a key feature for understanding reaction equilibrium.[6][7]

This guide will provide the necessary protocols to successfully synthesize and characterize the product of this foundational reaction, emphasizing the causality behind the experimental choices.

Mechanistic Insights: Kinetic and Thermodynamic Pathways

The reaction proceeds via a [4+2] cycloaddition, where the 4 π-electrons of the furan and the 2 π-electrons of the maleic anhydride reorganize to form a new six-membered ring containing two new sigma bonds.[1]

The Concerted Pericyclic Mechanism

The reaction is believed to occur in a single step without the formation of intermediates, passing through a cyclic transition state.[4] This concerted nature is a hallmark of pericyclic reactions and is governed by the conservation of orbital symmetry.

Endo vs. Exo Stereoselectivity: A Tale of Two Products

When cyclic dienes and dienophiles react, two diastereomeric products can be formed: endo and exo.[8]

-

Endo Adduct: The substituent(s) on the dienophile are oriented syn (on the same side) to the longest bridge of the newly formed bicyclic system.

-

Exo Adduct: The substituent(s) on the dienophile are oriented anti (on the opposite side) to the longest bridge.

In most Diels-Alder reactions, the endo product is the kinetically favored product. This preference is often explained by "secondary orbital interactions" in the transition state, where the electron-withdrawing groups of the dienophile favorably interact with the developing π-bond of the diene.[9]

However, the reaction between furan and maleic anhydride is a classic exception where the thermodynamic product is predominantly isolated under equilibrium conditions.[5]

-

Kinetic Product (endo): Forms faster (lower activation energy), but is less stable due to steric hindrance.[5][9] Its formation is favored at lower temperatures and shorter reaction times.

-

Thermodynamic Product (exo): Forms slower (higher activation energy), but is more stable.[5] Given sufficient time and/or thermal energy, the initially formed endo adduct can undergo a retro-Diels-Alder reaction back to the starting materials, which can then re-react to form the more stable exo product.[6] The exo adduct is sterically less hindered and therefore at a lower energy state.[6]

The rate of formation for the endo product is significantly faster, but the reaction is reversible.[5] The exo product is thermodynamically more stable by approximately 1.9 kcal/mol.[5][9] Therefore, allowing the reaction to equilibrate over time will result in the accumulation of the exo isomer.[10]

Experimental Protocol

This protocol is designed for the synthesis of the thermodynamically favored exo-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride.

Materials and Reagents

| Reagent/Material | Formula | MW ( g/mol ) | Amount | Notes |

| Maleic Anhydride | C₄H₂O₃ | 98.06 | 4.0 g (40.8 mmol) | Corrosive, skin irritant. [2] Handle in a fume hood. |

| Furan | C₄H₄O | 68.07 | 3.0 mL (41.1 mmol) | Flammable, toxic. Handle in a fume hood. |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | ~10 mL | Solvent for reaction. |

| Hexanes | C₆H₁₄ | 86.18 | ~10-15 mL | For recrystallization. |

Apparatus

-

50 mL Round-bottom flask

-

Magnetic stir bar and stir plate

-

Condenser (optional, for longer reflux)

-

Glass vials or Erlenmeyer flask for crystallization

-

Hirsch or Büchner funnel for vacuum filtration

-

Filtration flask

-

NMR tubes, IR spectrometer, Melting point apparatus

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and compatible chemical-resistant gloves.[11]

-

Fume Hood: Both furan and maleic anhydride are hazardous.[11][12] All steps involving the handling of these reagents and the reaction itself must be performed in a certified chemical fume hood.[11]

-

Maleic Anhydride: Corrosive and causes severe skin burns and eye damage.[13][14] It is also a respiratory irritant and moisture sensitive.[11][15] Avoid inhalation of dust.

-

Furan: Highly flammable liquid and vapor. It is toxic if swallowed or inhaled.

-

Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional guidelines.

Step-by-Step Procedure

-

Reagent Preparation: In a 50 mL round-bottom flask containing a magnetic stir bar, add 4.0 g of maleic anhydride.

-

Dissolution: Add approximately 10 mL of tetrahydrofuran (THF) to the flask. Stir the mixture at room temperature until the maleic anhydride is completely dissolved.[16]

-

Addition of Furan: In the fume hood, carefully add 3.0 mL of furan to the stirring solution.[16]

-

Causality: Furan is the diene and is added to the dienophile solution. The reaction is often exothermic, so controlled addition may be necessary for larger scales.[17]

-

-

Reaction: Loosely cap the flask (or attach a condenser) and allow the solution to stir at room temperature. For the formation of the thermodynamic exo product, the reaction should be allowed to proceed for an extended period. A common procedure is to let it stand for several days to a week.[3][10]

-

Crystallization & Isolation:

-

After the reaction period (e.g., 48 hours to 7 days), crystals of the product may have already formed.[16] If not, crystallization can be induced.

-

Place the flask in an ice bath for 10-15 minutes to maximize crystal formation.[16]

-

If crystallization is slow, you can add a small amount of hexanes dropwise until the solution becomes cloudy, then allow it to stand.[10]

-

Collect the solid product by vacuum filtration using a Hirsch or Büchner funnel.[16]

-

-

Washing and Drying: Wash the collected crystals with a small amount of cold THF or a THF/hexane mixture to remove any unreacted starting materials.

-

Causality: Washing with a cold solvent minimizes the dissolution of the desired product while removing soluble impurities.

-

-

Drying: Allow the crystals to air dry on the filter paper or in a desiccator. Determine the final mass and calculate the percent yield. The product is exo-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride.[3]

Product Characterization

Physical Properties

-

Appearance: White crystalline solid.[17]

-

Melting Point: The expected melting point of the exo adduct is approximately 116-117 °C.

Spectroscopic Analysis

Infrared (IR) Spectroscopy: The IR spectrum is a key tool for confirming the formation of the anhydride product.

| Wavenumber (cm⁻¹) | Functional Group | Bond Vibration |

| ~3100 - 3000 | Alkene | =C-H stretch |

| ~1860 & ~1780 | Anhydride | C=O symmetric & asymmetric stretch |

| ~1240 | Anhydride / Ether | C-O stretch |

Analysis: The two distinct carbonyl (C=O) peaks are characteristic of a cyclic anhydride. The absence of a broad O-H stretch (around 3300 cm⁻¹) indicates the anhydride has not hydrolyzed.[18][19]

¹H NMR Spectroscopy: Proton NMR is crucial for distinguishing between the endo and exo isomers based on the coupling constants and chemical shifts of the bridgehead and vinyl protons. For the expected exo product (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.5 | s | 2H | Vinyl protons (H₅, H₆) |

| ~5.4 | s | 2H | Bridgehead protons (H₁, H₄) |

| ~3.2 | s | 2H | Protons α to carbonyls (H₂, H₃) |

Analysis: The simplicity of the spectrum for the exo isomer is due to its high degree of symmetry.[10] The key differentiator often lies in the coupling constants between protons on the bicyclic system, which differ due to the distinct dihedral angles in the endo and exo forms, as described by the Karplus equation.[20]

Conclusion

The Diels-Alder reaction between furan and maleic anhydride is a fundamentally important transformation that provides a practical platform for exploring advanced concepts in organic chemistry. This application note has detailed a reliable protocol for the synthesis of the thermodynamically stable exo adduct, emphasizing the mechanistic rationale behind the experimental design. By understanding the principles of kinetic and thermodynamic control, researchers can effectively manipulate reaction conditions to achieve desired stereochemical outcomes. The characterization techniques outlined provide a clear pathway for product validation, ensuring the integrity of the experimental results. This guide serves as a comprehensive resource for the successful execution and understanding of this classic cycloaddition.

References

-

Diels Alder Lab. (n.d.). Scribd. Retrieved from [Link]

-

Diels alder reaction of furan and maleic anhydride. (2024, April 13). Zibo Anquan Chemical Co., Ltd. Retrieved from [Link]

-

Endo- vs. Exo-Selectivity in Diels-Alder Reactions of Maleic Anhydride. (n.d.). chemconnections.org. Retrieved from [Link]

-

Why is the exo product formed in the Diels–Alder reaction between furan and maleic anhydride? (2014, June 6). Chemistry Stack Exchange. Retrieved from [Link]

-

Ring Opening Metathesis Polymerization of 7-Oxabicyclo[2.2.1]Hept-5-Ene-2,3- Dicarboxylic Acid Dimethyl Ester. (n.d.). Sciforum. Retrieved from [Link]

-

Synthesis of hyaluronated poly(exo-7-oxabicyclo[2.2.1]hept-5-en-2,3... (n.d.). ResearchGate. Retrieved from [Link]

-

intramolecular Diels-Alder cycloaddition on a furan ring. (2021, February 19). YouTube. Retrieved from [Link]

-